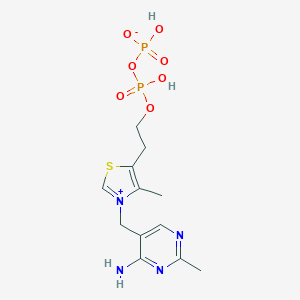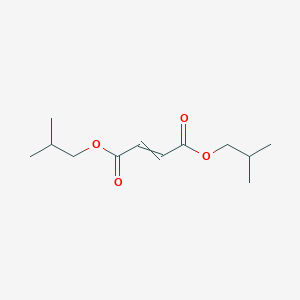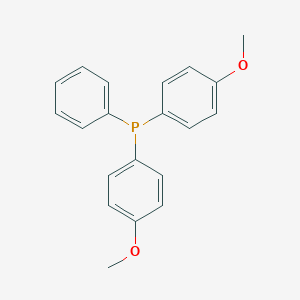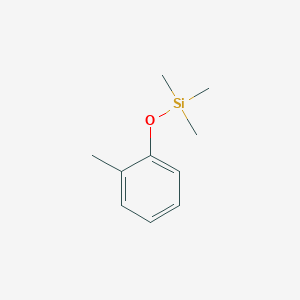
Silane, trimethyl(o-tolyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(o-tolyloxy)-, also known as OTMS, is a silane coupling agent commonly used in materials science and chemistry. It is a colorless liquid with a boiling point of 184-185°C and a molecular weight of 236.38 g/mol. OTMS is a versatile compound that is used in a wide range of applications, including adhesion promotion, surface modification, and crosslinking.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl(o-tolyloxy)- is based on its ability to form covalent bonds with both inorganic and organic materials. Silane, trimethyl(o-tolyloxy)- has a reactive silane group that can react with inorganic materials such as glass, aluminum, and silica. It also has a reactive organic group that can react with organic polymers such as polyethylene, polypropylene, and polystyrene. The covalent bonds formed between Silane, trimethyl(o-tolyloxy)- and these materials improve the adhesion, surface properties, and mechanical properties of the resulting composite material.
Efectos Bioquímicos Y Fisiológicos
Silane, trimethyl(o-tolyloxy)- is not known to have any significant biochemical or physiological effects. It is relatively non-toxic and is considered safe for use in laboratory experiments. However, it is recommended that appropriate safety precautions be taken when handling Silane, trimethyl(o-tolyloxy)-, as it is a flammable liquid and can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, trimethyl(o-tolyloxy)- has several advantages for use in laboratory experiments. It is a versatile compound that can be used for a wide range of applications, including adhesion promotion, surface modification, and crosslinking. It is also relatively easy to handle and has a high purity. However, there are some limitations to the use of Silane, trimethyl(o-tolyloxy)- in laboratory experiments. It is a flammable liquid and can be hazardous if not handled properly. Additionally, it may not be suitable for certain applications, such as those that require high-temperature stability or resistance to moisture.
Direcciones Futuras
There are several future directions for the use of Silane, trimethyl(o-tolyloxy)- in scientific research. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the use of Silane, trimethyl(o-tolyloxy)- in the development of new composite materials with improved properties, such as increased strength, durability, and resistance to environmental factors. Additionally, there is potential for the use of Silane, trimethyl(o-tolyloxy)- in biomedical applications, such as drug delivery and tissue engineering. Overall, the versatility and unique properties of Silane, trimethyl(o-tolyloxy)- make it a promising compound for future research and development.
Métodos De Síntesis
Silane, trimethyl(o-tolyloxy)- can be synthesized using various methods, including the reaction of o-tolyl magnesium bromide with trimethylchlorosilane, the reaction of 2-hydroxytoluene with trimethylchlorosilane, and the reaction of o-toluidine with trimethylchlorosilane. The most common synthesis method involves the reaction of o-tolyl magnesium bromide with trimethylchlorosilane in the presence of a catalyst such as copper iodide. This method yields a high purity product with a high yield.
Aplicaciones Científicas De Investigación
Silane, trimethyl(o-tolyloxy)- is widely used in scientific research, particularly in materials science and chemistry. It is used as a coupling agent to promote adhesion between inorganic materials and organic polymers. It is also used as a surface modifier to improve the wettability and dispersibility of inorganic materials in organic solvents. Additionally, Silane, trimethyl(o-tolyloxy)- is used as a crosslinking agent to improve the mechanical properties of polymers.
Propiedades
Número CAS |
1009-02-5 |
|---|---|
Nombre del producto |
Silane, trimethyl(o-tolyloxy)- |
Fórmula molecular |
C10H16OSi |
Peso molecular |
180.32 g/mol |
Nombre IUPAC |
trimethyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C10H16OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h5-8H,1-4H3 |
Clave InChI |
NYGJXYBYDZNXQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1O[Si](C)(C)C |
SMILES canónico |
CC1=CC=CC=C1O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



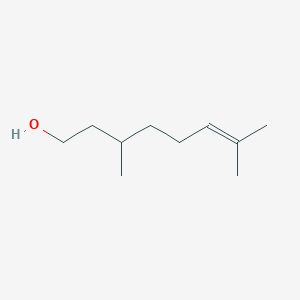
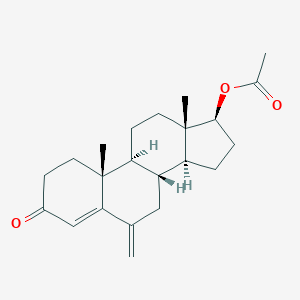
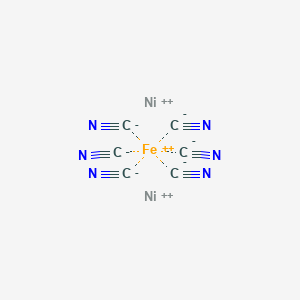
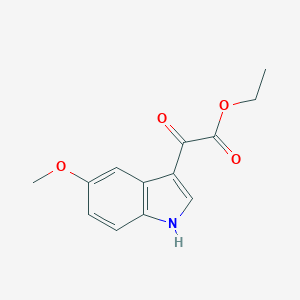
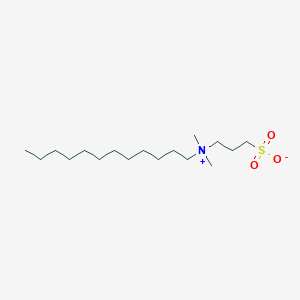
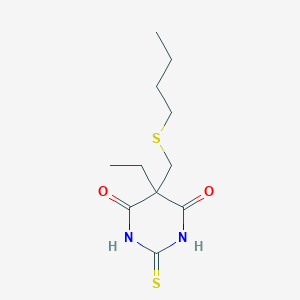
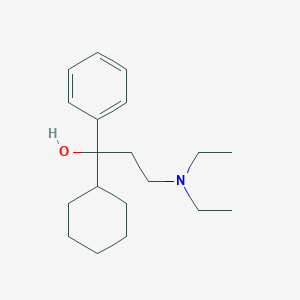
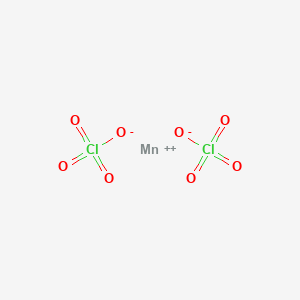
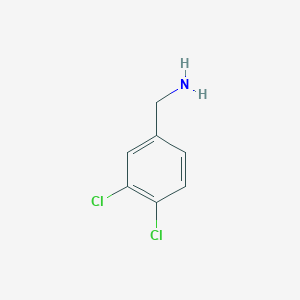
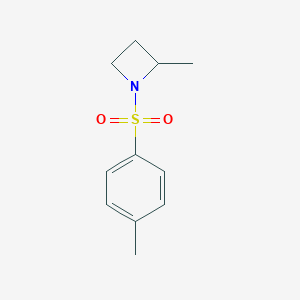
![Spiro[4.5]decane](/img/structure/B86366.png)
